molecular formula C19H20ClN3O3 B4085402 N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide

Cat. No.: B4085402
M. Wt: 373.8 g/mol
InChI Key: HGXGQOAMXHHHOL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chlorophenyl group, a cyclohexylamino group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 3-chlorophenylamine, undergoes nitration to introduce the nitro group at the 3-position.

    Amidation: The nitro-substituted aniline is then reacted with cyclohexylamine to form the corresponding amide.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: Formation of N-(3-chlorophenyl)-4-(cyclohexylamino)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may participate in redox reactions, while the amide and amine groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-2-(cyclohexylamino)nicotinamide
  • N-(3-chlorophenyl)-N’-cyclohexylurea
  • N-(3-chlorophenyl)cyclohexanecarboxamide

Comparison: N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide is unique due to the presence of both a nitro group and a cyclohexylamino group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential for redox reactions, while the cyclohexylamino group contributes to its structural rigidity and interaction with biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(cyclohexylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-14-5-4-8-16(12-14)22-19(24)13-9-10-17(18(11-13)23(25)26)21-15-6-2-1-3-7-15/h4-5,8-12,15,21H,1-3,6-7H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXGQOAMXHHHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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